molecular formula C16H13Cl2N5OS B4564436 N-(2-chlorophenyl)-3-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}propanamide

N-(2-chlorophenyl)-3-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}propanamide

Cat. No.: B4564436
M. Wt: 394.3 g/mol
InChI Key: YLAKNIVMIIGTRP-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-3-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}propanamide is a useful research compound. Its molecular formula is C16H13Cl2N5OS and its molecular weight is 394.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 393.0217866 g/mol and the complexity rating of the compound is 447. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure and Herbicidal Activity

Research on structurally related compounds, such as N-(5,7-dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide, highlights the importance of crystal structure analysis in understanding the herbicidal activity of these compounds. The study found that the compound exhibited effective herbicidal activity, showcasing the potential of chlorophenyl propanamides in agricultural applications (Liu et al., 2008).

Antimicrobial and Cytotoxic Activities

Another area of interest is the synthesis of new thiazole derivatives and their evaluation for antimicrobial and cytotoxic activities. Compounds with the chlorophenyl group have shown significant antibacterial and anticandidal effects, as well as cytotoxicity against various cancer cell lines, indicating their potential in medical and pharmaceutical research (Sam Dawbaa et al., 2021).

Anticonvulsant Studies

The anticonvulsant activity of N-Benzyl-3-[(Chlorophenyl) Amino] propanamides has been explored, demonstrating the efficacy of these compounds against generalized seizures in preclinical models. This suggests the potential for developing new antiepileptic drugs based on the chlorophenyl propanamide structure (A. Idris et al., 2011).

Nonlinear Optical Materials

Research into organic electro-optic and nonlinear optical materials has led to the synthesis of compounds like N-(2-Chlorophenyl)-(1-Propanamide), showcasing their utility in creating new materials for optical applications. These materials have been characterized by various techniques, including UV-Vis, IR, NMR, and powder XRD, demonstrating their potential in the development of advanced optical devices (S. Prabhu et al., 2000).

Properties

IUPAC Name

N-(2-chlorophenyl)-3-[1-(2-chlorophenyl)tetrazol-5-yl]sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N5OS/c17-11-5-1-3-7-13(11)19-15(24)9-10-25-16-20-21-22-23(16)14-8-4-2-6-12(14)18/h1-8H,9-10H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLAKNIVMIIGTRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCSC2=NN=NN2C3=CC=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-chlorophenyl)-3-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}propanamide
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N-(2-chlorophenyl)-3-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}propanamide
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N-(2-chlorophenyl)-3-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}propanamide
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N-(2-chlorophenyl)-3-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}propanamide
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N-(2-chlorophenyl)-3-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}propanamide
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N-(2-chlorophenyl)-3-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}propanamide

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